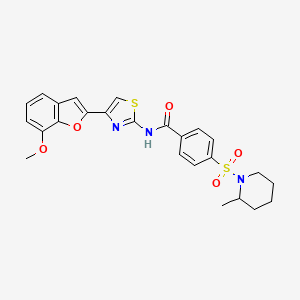

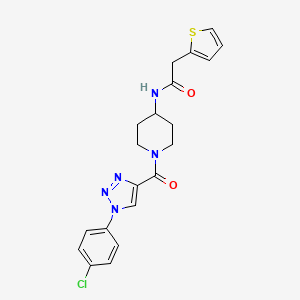

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is a chemical compound. It is related to “6-((tetrahydrofuran-3-yl)oxy)nicotinic acid”, which has a molecular weight of 209.2 .

Molecular Structure Analysis

The molecular structure of “6-((tetrahydrofuran-3-yl)oxy)nicotinamide” includes a total of 28 bonds. These include 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-((tetrahydrofuran-3-yl)oxy)nicotinic acid” include a molecular weight of 209.2 . The compound is a solid at room temperature . Unfortunately, specific information about “N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is not available.Wissenschaftliche Forschungsanwendungen

Nicotinamide in Clinical Care

Nicotinamide, as the amide form of vitamin B3, plays a critical role in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. Its applications span across immune system dysfunctions, diabetes, and aging-related diseases, acting as a cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. The development of new therapeutic strategies involving nicotinamide depends on understanding its role in cellular pathways, including those involving forkhead transcription factors, sirtuins, and protein kinase B (Akt) (Maiese et al., 2009).

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Research on N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may also intersect with studies on NAMPT inhibitors. NAMPT is crucial for converting nicotinamide into NAD+, a molecule vital for cellular metabolism. Inhibitors of NAMPT have shown potential as therapeutic agents for cancer by affecting tumor cell proliferation and survival. A study identified amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors, demonstrating significant antiproliferative activities against human tumor lines in vitro (Giannetti et al., 2013).

Nicotinamide in Neuroprotection

Nicotinamide has been shown to govern neuronal survival during oxidative stress, highlighting its neuroprotective properties. By modulating mitochondrial membrane potential and interacting with pathways involving protein kinase B, FOXO3a, and caspase activities, nicotinamide can prevent apoptotic cell death in neurons, offering insights into potential therapeutic approaches for neurodegenerative disorders (Zhong et al., 2004).

Metabolic Disorders and NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) plays a role in obesity and type-2 diabetes through its involvement in nicotinamide metabolism. A study on a small molecule inhibitor of NNMT demonstrated its potential in improving insulin sensitivity, glucose modulation, and body weight reduction in animal models, suggesting a new avenue for treating metabolic disorders (Kannt et al., 2018).

Eigenschaften

IUPAC Name |

N-cyclopropyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)9-1-4-12(14-7-9)18-11-5-6-17-8-11/h1,4,7,10-11H,2-3,5-6,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGYIHWVRHKEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)

![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)

![3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride](/img/structure/B2961342.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)